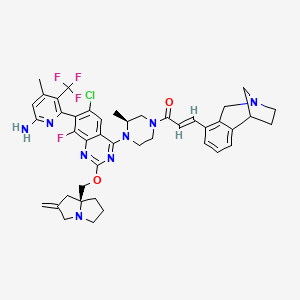

Kras G13D-IN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C43H45ClF4N8O2 |

|---|---|

分子量 |

817.3 g/mol |

IUPAC 名称 |

(E)-1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)-2-pyridinyl]-6-chloro-8-fluoro-2-[[(8S)-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]-3-(9-azatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-6-yl)prop-2-en-1-one |

InChI |

InChI=1S/C43H45ClF4N8O2/c1-24-18-42(11-5-12-55(42)19-24)23-58-41-51-38-30(17-32(44)35(37(38)45)39-36(43(46,47)48)25(2)16-33(49)50-39)40(52-41)56-15-14-54(20-26(56)3)34(57)9-8-27-6-4-7-29-28-10-13-53(21-28)22-31(27)29/h4,6-9,16-17,26,28H,1,5,10-15,18-23H2,2-3H3,(H2,49,50)/b9-8+/t26-,28?,42-/m0/s1 |

InChI 键 |

VALDJEIZODIXIN-UKTBRIRYSA-N |

手性 SMILES |

C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@]56CCCN5CC(=C)C6)C(=O)/C=C/C7=C8CN9CCC(C9)C8=CC=C7 |

规范 SMILES |

CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC56CCCN5CC(=C)C6)C(=O)C=CC7=C8CN9CCC(C9)C8=CC=C7 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of KRAS G13D-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KRAS G13D-IN-1, a selective and covalently reversible inhibitor of the KRAS G13D mutant protein. This document details its molecular interactions, impact on downstream signaling pathways, and includes a summary of key quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound is a potent and selective inhibitor that specifically targets the guanosine diphosphate (GDP)-bound state of the KRAS G13D mutant. Its mechanism of action is characterized by the following key features:

-

Covalent Reversible Inhibition: this compound forms a covalent but reversible bond with a cysteine residue within the Switch-II pocket (SWII) of KRAS G13D. This reversibility potentially offers a favorable safety profile by minimizing permanent off-target modifications.

-

GDP-State Specificity: The inhibitor demonstrates a strong preference for the inactive, GDP-bound conformation of KRAS G13D. By stabilizing this inactive state, it prevents the exchange of GDP for guanosine triphosphate (GTP), a critical step for KRAS activation.

-

Disruption of Downstream Signaling: By locking KRAS G13D in its inactive state, this compound effectively blocks the recruitment and activation of downstream effector proteins, most notably RAF kinases. This leads to the suppression of the mitogen-activated protein kinase (MAPK) signaling cascade, which is crucial for cell proliferation, differentiation, and survival. The inhibition of this pathway is evidenced by a reduction in the phosphorylation of ERK (p-ERK), a key downstream kinase.

The binding of this compound to the SWII pocket of KRAS G13D is a highly specific interaction, with a 29-fold greater selectivity for the mutant protein over wild-type KRAS[1]. This selectivity is crucial for minimizing effects on healthy cells and reducing potential toxicity.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 0.41 nM | HTRF Assay | KRAS G13D | [1][2] |

| Selectivity | 29-fold | HTRF Assay | KRAS G13D vs. KRAS WT | [1] |

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of this compound within the context of the KRAS signaling pathway.

Caption: KRAS G13D signaling pathway and the inhibitory action of this compound.

Caption: Logical workflow for the evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of KRAS G13D inhibitors. These protocols are based on established methods and should be adapted as necessary for specific laboratory conditions.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS G13D Binding

This assay is used to determine the binding affinity (IC50) of inhibitors to KRAS G13D.

-

Principle: This is a competitive binding assay. A fluorescently labeled GTP analog binds to a tagged KRAS G13D protein, bringing a donor and acceptor fluorophore in close proximity and generating a FRET signal. An inhibitor that binds to the nucleotide-binding pocket will displace the fluorescent GTP analog, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant His-tagged KRAS G13D protein

-

Fluorescently labeled GTP analog (e.g., GTP-Red)

-

Anti-His antibody labeled with a FRET donor (e.g., Europium cryptate)

-

Assay buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA

-

This compound or other test compounds

-

384-well low-volume white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of His-tagged KRAS G13D protein and the anti-His donor antibody to each well.

-

Add the fluorescently labeled GTP analog to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm for Europium-Red FRET pair).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the ratio against the inhibitor concentration to determine the IC50 value.

-

Western Blot for Phospho-ERK (p-ERK) Inhibition

This assay assesses the inhibitor's ability to block downstream signaling from KRAS G13D in a cellular context.

-

Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK), the active form of the kinase, in cell lysates after treatment with the inhibitor. A decrease in p-ERK levels indicates inhibition of the MAPK pathway.

-

Materials:

-

HCT116 (KRAS G13D mutant) or other suitable cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

-

Cell Viability Assay

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells harboring the KRAS G13D mutation.

-

Principle: A reagent such as CellTiter-Glo® is added to the cells, which measures ATP levels as an indicator of metabolic activity and cell viability. A decrease in the luminescent signal corresponds to a reduction in cell viability.

-

Materials:

-

HCT116 (KRAS G13D mutant) cell line

-

Complete cell culture medium

-

This compound or other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well white, clear-bottom plates

-

-

Procedure:

-

Seed HCT116 cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a prolonged period (e.g., 72 hours) to allow for effects on proliferation.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

References

Delving into the Selectivity of KRAS G13D Inhibitors: A Technical Guide

A Note on "KRAS G13D-IN-1": Initial searches for a specific inhibitor designated "this compound" did not yield a publicly documented molecule with this name. This guide will, therefore, provide a comprehensive overview of the selectivity profiles of recently developed inhibitors targeting the KRAS G13D mutation, offering a technical framework for researchers, scientists, and drug development professionals.

The KRAS G13D mutation, a frequent driver in colorectal, lung, and pancreatic cancers, has historically presented a challenging target for selective inhibition.[1] Unlike the G12C mutation with its reactive cysteine, the G13D mutation lacks an obvious covalent handle, necessitating the development of non-covalent inhibitors.[2] This guide explores the selectivity of these emerging inhibitors through biochemical and cellular assays, details the experimental protocols used for their characterization, and visualizes the intricate signaling pathways they modulate.

Biochemical Selectivity Profile

The cornerstone of a targeted inhibitor's utility is its ability to potently inhibit the intended target while sparing other proteins, particularly closely related ones like wild-type (WT) KRAS and other RAS isoforms. Recent breakthroughs have led to the development of reversible inhibitors that achieve selectivity for KRAS G13D by exploiting a salt bridge with the mutant aspartate-13 residue.[2][3]

A key method for assessing biochemical potency and selectivity is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the inhibition of the interaction between KRAS and its downstream effector, such as c-RAF, or the exchange of GDP for GTP.

| Compound/Inhibitor | Target | IC50 (nM) | Selectivity (fold) vs. WT KRAS | Assay |

| Compound 41 [2] | KRAS G13D | 0.41 | 29 | TR-FRET |

| Compound 38 [2] | KRAS G13D | 0.83 | 19 | TR-FRET |

| ADT-007 (a pan-RAS inhibitor) | KRAS G13D (in HCT-116 cells) | 5 | ~100 (vs. HT-29 WT RAS cells) | Cell Viability |

Table 1: Biochemical and Cellular Potency of Selected KRAS G13D Inhibitors.

While specific broad-panel kinase selectivity screening data for these novel KRAS G13D inhibitors is not yet publicly available, it is a critical step in preclinical development to identify potential off-target effects.[4][5] Such screens typically involve testing the compound against a large panel of kinases to assess its inhibitory activity.[4]

Cellular Activity and Selectivity

Demonstrating that biochemical selectivity translates into cellular activity is a crucial step in inhibitor development. Cellular assays are performed in cancer cell lines harboring the KRAS G13D mutation, such as HCT116 (colorectal cancer).[6]

The pan-RAS inhibitor ADT-007 has shown potent and selective growth inhibition of KRAS G13D mutant cancer cells.[7]

| Cell Line | KRAS Status | Inhibitor | IC50 (nM) | Assay |

| HCT116 | G13D | ADT-007 | 5 | Cell Viability |

| HT-29 | WT | ADT-007 | 493 | Cell Viability |

Table 2: Cellular Potency of the Pan-RAS Inhibitor ADT-007 in KRAS G13D Mutant vs. Wild-Type Cell Lines.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are protocols for key assays used in the characterization of KRAS G13D inhibitors.

Biochemical Assay: KRAS/c-RAF Interaction TR-FRET Assay

This protocol is adapted from commercially available kits and literature procedures.[8][9]

Objective: To measure the inhibitory effect of a compound on the interaction between GTP-loaded KRAS G13D and the RAS-binding domain (RBD) of its effector protein, c-RAF.

Materials:

-

Recombinant GDP-loaded KRAS G13D protein (His-tagged)

-

Guanosine-5'-[(β,γ)-imido]triphosphate (GTPγS), a non-hydrolyzable GTP analog

-

Recombinant c-RAF RBD (GST-tagged)

-

Terbium (Tb)-conjugated anti-His antibody (donor fluorophore)

-

Fluorescein-conjugated anti-GST antibody (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

384-well low-volume microplates

Procedure:

-

Compound Plating: Serially dilute test compounds in DMSO and dispense into the microplate. Include DMSO-only wells as a negative control.

-

KRAS Loading: In a separate tube, incubate His-KRAS G13D with an excess of GTPγS in assay buffer for 1 hour at room temperature to ensure loading with the GTP analog.

-

Reaction Mixture Preparation: Prepare a master mix containing the GTPγS-loaded His-KRAS G13D, GST-c-RAF RBD, and the Tb-anti-His antibody in assay buffer.

-

Dispensing Reaction Mixture: Add the reaction mixture to each well of the microplate containing the test compounds.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Detection: Add the fluorescein-anti-GST antibody to each well.

-

Signal Reading: After a final incubation of 1-2 hours, read the plate on a TR-FRET-compatible microplate reader. Excite the terbium donor at ~340 nm and measure emission at both the donor wavelength (~620 nm) and the acceptor wavelength (~665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Cell Viability (CellTiter-Glo®)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.[7][10]

Objective: To determine the potency of an inhibitor in reducing the viability of KRAS G13D mutant cancer cells.

Materials:

-

HCT116 (KRAS G13D) and HT-29 (KRAS WT) cell lines

-

Complete cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT-29, supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds dissolved in DMSO

-

96-well clear-bottom, white-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into the 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add the diluted compounds to the respective wells. Include DMSO-only wells as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Lysis and Luminescence Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Signal Reading: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

KRAS is a central node in signaling pathways that regulate cell growth, proliferation, and survival. The two major downstream pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[11][12]

Caption: Simplified KRAS signaling cascade.

Caption: TR-FRET biochemical assay workflow.

Caption: Cellular viability assay workflow.

Conclusion

The development of selective inhibitors for KRAS G13D represents a significant advancement in targeting this challenging oncogene. The selectivity profile, determined through a combination of biochemical and cellular assays, is paramount in defining the therapeutic potential of these novel compounds. While initial findings for reversible, non-covalent inhibitors are promising, a comprehensive understanding of their off-target effects through broad kinase screening and other profiling methods will be crucial for their continued development and eventual clinical translation. The methodologies and pathways detailed in this guide provide a foundational framework for professionals engaged in the discovery and characterization of the next generation of KRAS G13D inhibitors.

References

- 1. rombio.unibuc.ro [rombio.unibuc.ro]

- 2. Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. biorxiv.org [biorxiv.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. mdpi.com [mdpi.com]

- 12. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potency and Selectivity of KRAS G13D-IN-1: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

SOUTH SAN FRANCISCO, CA – In the ongoing quest for targeted cancer therapies, the KRAS G13D mutation has remained a challenging adversary. However, the development of KRAS G13D-IN-1, a potent and selective inhibitor, has opened new avenues for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the intricate molecular interactions that govern its inhibitory activity, present key quantitative data, detail experimental methodologies, and visualize the complex signaling pathways involved.

This compound, also known as compound 41 in foundational research, is a selective, reversible inhibitor that targets the GDP-bound state of the KRAS G13D protein.[1][2] Its mechanism of action involves binding to the Switch II (SWII) pocket of the protein, thereby interfering with its function and downstream signaling cascades that drive tumor growth.[1][2] This inhibitor has demonstrated a remarkable potency with an IC50 of 0.41 nM for KRAS G13D and exhibits a 29-fold selectivity over wild-type KRAS.[1][2]

Structure-Activity Relationship (SAR) Analysis

The development of this compound was the culmination of a rigorous structure-based design and optimization process. The core strategy revolved around achieving high reversible affinity and biochemical selectivity for KRAS G13D over the wild-type protein. A key breakthrough was the successful leveraging of a salt bridge with the aspartate residue at position 13 (D13) of the mutant KRAS protein.[3][4]

The SAR studies explored various chemical scaffolds, with a focus on piperazine acrylamides. The optimization of an initial hit compound with an IC50 of 0.18 μM and 6.1-fold selectivity eventually led to the discovery of subnanomolar inhibitors like this compound.[3] The following tables summarize the quantitative data for a selection of key analogs, illustrating the impact of specific structural modifications on inhibitory potency and selectivity.

| Compound | R Group Modification | KRAS G13D IC50 (μM) | Selectivity vs. WT KRAS |

| 27 | Initial Hit | 0.18 | 6.1x |

| 29 | Oxazepino Series | Data not fully available in provided context | Limited antiproliferative activity |

| 38 | Untethered Quinazoline | Data not fully available in provided context | Limited antiproliferative activity |

| 40 | Diastereomer 1 | Not explicitly stated, but promising | 27x |

| 41 (this compound) | Diastereomer 2 | 0.00041 | 29x |

Table 1: Biochemical evaluation of key KRAS G13D inhibitors. Data extracted from Nilewski et al.[3]

These findings underscore the critical role of stereochemistry and specific functional groups in achieving high-affinity and selective binding to the KRAS G13D mutant.

Experimental Protocols

The characterization of this compound and its analogs involved a suite of biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS G13D Inhibition

This assay is a high-throughput method used to quantify the inhibition of the interaction between KRAS G13D and its binding partners.

Principle: The assay relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665 or d2). In the absence of an inhibitor, the interaction between a tagged KRAS protein and a tagged binding partner (e.g., GTP) brings the donor and acceptor into close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction lead to a decrease in the FRET signal.

Protocol:

-

Plate Preparation: Assays are typically performed in 384-well low-volume white plates.

-

Compound Dispensing: A serial dilution of the test compounds (like this compound) is dispensed into the assay plate.

-

Reagent Addition:

-

A pre-mixed solution containing the His-tagged KRAS G13D protein and GTP labeled with a red fluorophore is added.

-

HTRF detection reagents, consisting of an anti-His antibody labeled with Europium cryptate and a streptavidin-acceptor fluorophore, are then added. The reagents can be pre-mixed and added in a single step.

-

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

-

Signal Detection: The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cell lines harboring the KRAS G13D mutation.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HCT116, a colorectal cancer cell line with the KRAS G13D mutation) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compounds.

-

Incubation: The plates are incubated for an extended period (e.g., 7 days) to allow for multiple cell doublings.

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to untreated control cells to determine the percentage of cell growth inhibition. IC50 values are then calculated.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams, generated using the DOT language for Graphviz, illustrate the KRAS G13D signaling pathway and a typical experimental workflow for inhibitor screening.

Caption: KRAS G13D signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for the screening and characterization of KRAS G13D inhibitors.

Conclusion

The discovery of this compound represents a significant advancement in the development of targeted therapies for KRAS-mutant cancers. Its potent and selective inhibition of the G13D variant, achieved through meticulous structure-based design, provides a solid foundation for further preclinical and clinical investigation. The detailed SAR data and experimental protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of KRAS-targeted drug discovery. The continued exploration of this and similar chemical scaffolds holds the promise of delivering novel and effective treatments for patients with KRAS G13D-driven malignancies.

References

KRAS G13D as a therapeutic target in colorectal cancer

An In-depth Technical Guide to KRAS G13D as a Therapeutic Target in Colorectal Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is mutated in approximately 40% of colorectal cancers (CRCs), historically conferring resistance to anti-Epidermal Growth Factor Receptor (EGFR) therapies like cetuximab and panitumumab. However, extensive research has revealed that not all KRAS mutations are biologically equivalent. The specific glycine-to-aspartic acid substitution at codon 13 (G13D) represents a unique molecular entity. Unlike the more common codon 12 mutations (e.g., G12V, G12D), tumors harboring the KRAS G13D mutation exhibit a paradoxical sensitivity to EGFR inhibitors, particularly cetuximab. This guide provides a comprehensive overview of the molecular mechanisms, clinical data, and experimental methodologies related to KRAS G13D in CRC, positioning it as a distinct therapeutic target.

The Molecular Biology of KRAS G13D

The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs). Oncogenic mutations typically impair the intrinsic or GAP-stimulated GTP hydrolysis, locking KRAS in a constitutively active state and driving downstream pro-proliferative signaling pathways.

Structural and Biochemical Properties

The G13D mutation introduces a negatively charged aspartic acid residue into the P-loop, a critical region for nucleotide binding. This substitution results in unique biochemical properties compared to wild-type (WT) KRAS and other mutants:

-

Altered Nucleotide Exchange: KRAS G13D exhibits a significantly faster intrinsic nucleotide exchange rate for both GDP and GTP compared to WT KRAS.[1][2] This rapid exchange is attributed to changes in the electrostatic charge distribution within the active site.[1]

-

Structural Conformation: Crystal structures reveal that the G13D mutation leads to an "open" and more disordered active site conformation, which destabilizes the nucleotide-binding pocket.[3][4][5] Despite this, the overall protein structure is minimally affected.[1][6]

-

Interaction with GAPs: A key differentiator for the G13D mutant is its interaction with the GAP neurofibromin (NF1). Unlike codon 12 mutants (e.g., G12V), KRAS G13D binds poorly to NF1.[7][8][9] This impaired binding is central to its unique therapeutic vulnerability. However, it remains sensitive to NF1-mediated GTP hydrolysis.[10]

KRAS G13D Downstream Signaling

KRAS G13D, like other activating mutations, promotes signaling through canonical downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades, to drive cell proliferation and survival.[11][12][13]

The critical distinction lies in the interplay between mutant KRAS G13D and the co-existing wild-type RAS isoforms (HRAS and NRAS). In cells with codon 12 mutations (e.g., G12V), the mutant protein competitively binds to and sequesters NF1.[7][9] This prevents NF1 from inactivating wild-type RAS, leading to constitutive, EGFR-independent activation of all RAS isoforms.

In contrast, because KRAS G13D does not effectively sequester NF1, the activation of wild-type HRAS and NRAS remains dependent on upstream signaling from EGFR.[7][9][14] Therefore, blockade of EGFR with an agent like cetuximab can reduce the GTP-bound levels of WT HRAS and NRAS, thereby attenuating overall MAPK pathway signaling and eliciting a therapeutic response.[7][14]

Visualization of Key Pathways and Processes

Signaling Pathway: Differential Response to EGFR Inhibition

Caption: EGFR inhibition in G13D vs. G12V mutant CRC cells.

Logical Relationship: KRAS G13D Sensitivity to Cetuximab

Caption: Mechanism of KRAS G13D sensitivity to anti-EGFR therapy.

Experimental Workflow: Evaluating a Novel KRAS G13D Inhibitor

Caption: Preclinical workflow for testing KRAS G13D targeted agents.

Clinical Data and Therapeutic Implications

Retrospective analyses of large clinical trials have consistently shown that patients with KRAS G13D-mutated mCRC derive a clinical benefit from cetuximab, unlike patients with other KRAS mutations.

Efficacy of Anti-EGFR Monoclonal Antibodies

The data suggests a differential effect between the two major anti-EGFR antibodies, cetuximab and panitumumab.

Table 1: Clinical Outcomes with Cetuximab in KRAS G13D mCRC

| Study / Pooled Analysis | Patient Population | Treatment | Outcome | KRAS G13D | Other KRAS Mutants | KRAS Wild-Type | p-value (G13D vs. Other) |

|---|---|---|---|---|---|---|---|

| De Roock et al. (2010)[15] | Chemorefractory | Cetuximab-based | Median OS (months) | 7.6 | 5.7 | - | 0.005 |

| Median PFS (months) | 4.0 | 1.9 | - | 0.004 | |||

| Tejpar et al.[16] | First-Line | Chemo + Cetuximab | Median OS (HR vs. Other) | 0.50 | - | - | 0.05 |

| Median PFS (HR vs. Other) | 0.51 | - | - | 0.004 | |||

| Japanese Retrospective[17][18] | Chemorefractory | Irinotecan + Cetuximab | Median OS (months) | 9.3 | 7.4 | 12.2 | NS |

| Median PFS (months) | 4.5 | 2.3 | 4.6 | NS | |||

| Imamura et al. (2012)[19] | Chemorefractory | Cetuximab | Median OS (months) | 15.3 | 8.9 | - | NS |

| | | | Median PFS (months) | 4.5 | 2.8 | - | NS |

OS = Overall Survival; PFS = Progression-Free Survival; HR = Hazard Ratio; NS = Not Significant.

In contrast to the findings with cetuximab, large pooled analyses of trials involving panitumumab have not shown a similar benefit for patients with KRAS G13D mutations.[20][21][22] This suggests that despite targeting the same receptor, the two antibodies may have subtle biological differences, and current evidence does not support the use of panitumumab in this specific patient subgroup.

Future Therapeutic Avenues

While EGFR inhibition is the most studied strategy, the unique biology of KRAS G13D opens doors for other approaches:

-

Direct KRAS G13D Inhibitors: The development of allele-specific inhibitors targeting the G13D protein directly is an area of active research.

-

Pan-RAS Inhibitors: Agents that can inhibit multiple RAS isoforms, such as RMC-6236, may be effective.[23]

-

Combination Therapies: Combining EGFR inhibitors with downstream pathway inhibitors (e.g., MEK inhibitors) could enhance efficacy.

-

Immunotherapy: The role of KRAS mutations in the tumor microenvironment is being explored, with potential for combination with immune checkpoint inhibitors.[23][24]

Key Experimental Protocols & Methodologies

Generation of Isogenic Cell Lines

To isolate the effect of the G13D mutation from other genetic variations, isogenic cell lines are crucial.

-

Objective: To introduce a specific KRAS mutation (e.g., G13D, G12V) into a KRAS wild-type colorectal cancer cell line.

-

Methodology:

-

Vector Construction: Clone the cDNA for KRAS G13D into a suitable expression vector (e.g., lentiviral or retroviral vector) containing a selectable marker (e.g., puromycin or neomycin resistance).

-

Transfection/Transduction: Introduce the vector into a KRAS WT CRC cell line (e.g., Caco-2, SW48).

-

Selection: Culture the cells in media containing the appropriate selection agent to eliminate non-transduced cells.

-

Validation: Confirm the expression of the mutant KRAS allele via Sanger sequencing or allele-specific PCR. Verify protein expression and downstream pathway activation (p-ERK, p-AKT) by Western blot.[15]

-

Active RAS Pulldown Assay

This assay is essential for measuring the levels of active, GTP-bound RAS isoforms.

-

Objective: To quantify the levels of active HRAS-GTP and NRAS-GTP in KRAS G13D cells following treatment with an EGFR inhibitor.

-

Methodology:

-

Cell Lysis: Lyse treated and untreated cells in a magnesium-containing lysis buffer (MLB).

-

Affinity Precipitation: Incubate cell lysates with a purified GST-fusion protein corresponding to the RAS-binding domain (RBD) of an effector protein (e.g., RAF1), which specifically binds to GTP-bound RAS. The GST-RBD is typically bound to glutathione-agarose beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins and analyze by Western blot using specific antibodies for HRAS and NRAS. Total RAS levels in the initial lysate should also be measured as a loading control.[7]

-

Cell Proliferation and Viability Assays

These assays are used to determine the cytotoxic or cytostatic effect of a therapeutic agent.

-

Objective: To measure the sensitivity of KRAS G13D mutant cell lines to targeted inhibitors.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., HCT-116 [G13D], LoVo [G13D], SW480 [G12V], LIM1215 [WT]) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the test compound (e.g., cetuximab, panitumumab) for a defined period (typically 72-96 hours).

-

Assay: Add a metabolic indicator dye such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-1. Viable cells will reduce the tetrazolium compound into a colored formazan product.

-

Quantification: Measure the absorbance at the appropriate wavelength using a plate reader. Data is typically normalized to untreated controls to calculate percent inhibition and determine the IC50 value.[25][26]

-

Biochemical Nucleotide Exchange Assay

This assay measures the intrinsic rate at which RAS proteins exchange GDP for GTP.

-

Objective: To compare the nucleotide exchange kinetics of KRAS G13D with WT and other mutants.

-

Methodology:

-

Protein Purification: Express and purify recombinant KRAS proteins (WT, G13D, etc.).

-

Loading with Fluorescent Nucleotide: Load the purified KRAS protein with a fluorescent GDP analog, such as N-methylanthraniloyl (mant)-GDP.

-

Initiate Exchange: Initiate the exchange reaction by adding a large excess of a non-fluorescent nucleotide (e.g., GTP or GDP).

-

Monitor Fluorescence: Monitor the decrease in fluorescence over time as the mant-GDP is released from the protein. The rate of fluorescence decay is used to calculate the first-order rate constant for nucleotide dissociation.[1][2] A TR-FRET based assay can also be used for high-throughput screening.[27]

-

Conclusion and Future Directions

The KRAS G13D mutation defines a distinct subset of colorectal cancer with a unique molecular vulnerability. Its impaired interaction with the GAP protein NF1 leaves wild-type RAS isoforms dependent on EGFR signaling, providing a clear mechanistic rationale for the observed clinical benefit of cetuximab. This stands in stark contrast to other KRAS mutations that confer broad resistance to anti-EGFR therapy. For drug development professionals, this highlights the importance of moving beyond a monolithic view of "KRAS-mutant" cancer and focusing on allele-specific therapeutic strategies. Future research should prioritize the development of direct G13D inhibitors, the prospective validation of cetuximab's efficacy in this population, and the exploration of novel combination therapies to further exploit this unique biological characteristic.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Biochemical and Structural Analysis of Common Cancer-Associated KRAS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoform-Specific Destabilization of the Active Site Reveals a Molecular Mechanism of Intrinsic Activation of KRas G13D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isoform-specific-destabilization-of-the-active-site-reveals-a-molecular-mechanism-of-intrinsic-activation-of-kras-g13d - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A mechanism for the response of KRASG13D expressing colorectal cancers to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A systems mechanism for KRAS mutant allele-specific responses to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KRAS G13D sensitivity to neurofibromin-mediated GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inhibition of colon cancer K-RasG13D mutation reduces cancer cell proliferation but promotes stemness and inflammation via RAS/ERK pathway [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. cancernetwork.com [cancernetwork.com]

- 16. ascopubs.org [ascopubs.org]

- 17. Clinical outcome in patients with metastatic colorectal cancer harboring <I>KRAS</I> p.G13D mutation treated with cetuximab. - ASCO [asco.org]

- 18. ascopubs.org [ascopubs.org]

- 19. Cetuximab treatment for metastatic colorectal cancer with KRAS p.G13D mutations improves progression-free survival - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jwatch.org [jwatch.org]

- 21. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 22. Panitumumab Is Not Beneficial in KRAS Mutations: No Exceptions - The ASCO Post [ascopost.com]

- 23. ascopubs.org [ascopubs.org]

- 24. Resistance to targeted therapy in metastatic colorectal cancer: Current status and new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. KRAS G13D Mutation and Sensitivity to Cetuximab or Panitumumab in a Colorectal Cancer Cell Line Model - PMC [pmc.ncbi.nlm.nih.gov]

- 27. aurorabiolabs.com [aurorabiolabs.com]

The Role of the KRAS G13D Mutation in Oncogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G13D mutation, a frequent and clinically significant alteration in human cancers. We will explore its unique biochemical properties, impact on cellular signaling, and implications for therapeutic development, presenting quantitative data in structured tables and visualizing complex processes with detailed diagrams.

Introduction: The KRAS Oncogene and the G13D Anomaly

The KRAS gene is one of the most frequently mutated oncogenes in human cancer, with its protein product acting as a critical molecular switch in signaling pathways that regulate cell growth, proliferation, and survival.[1][2] KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP binding, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[3] Oncogenic mutations, typically occurring at codons 12, 13, and 61, impair the GTPase activity of KRAS, locking it in a constitutively active, signal-transmitting state.

While often grouped with other KRAS mutations, the G13D mutation—a substitution of glycine with aspartic acid at codon 13—exhibits distinct biochemical and clinical characteristics.[4] Notably, colorectal cancer patients with the KRAS G13D mutation appear to derive some benefit from anti-EGFR therapies like cetuximab, unlike patients with codon 12 mutations who are typically resistant.[1][5][6][7] This unique clinical behavior underscores the need to understand the specific mechanisms underpinning KRAS G13D-driven oncogenesis.

Biochemical and Structural Properties of KRAS G13D

The G13D mutation imparts unique biochemical features that distinguish it from both wild-type (WT) KRAS and other common oncogenic mutants. The introduction of a negatively charged aspartic acid residue in the P-loop, a critical region for nucleotide binding, alters the electrostatic environment of the active site.[3][8]

Key Biochemical Characteristics:

-

Intrinsic Nucleotide Exchange: KRAS G13D exhibits a significantly faster rate of intrinsic (GEF-independent) nucleotide exchange compared to WT KRAS and other mutants like G12V.[9][10] This property may lead to spontaneous auto-activation.[10]

-

GTP Hydrolysis: The G13D mutation impairs both intrinsic and GAP-stimulated GTP hydrolysis, though to a lesser extent than some codon 12 mutations.[3]

-

Sensitivity to NF1: A crucial distinction is that KRAS G13D retains partial sensitivity to the GAP neurofibromin (NF1).[11][12] In contrast, codon 12 mutants like G12V can competitively inhibit NF1, leading to EGFR-independent activation of wild-type RAS isoforms (HRAS, NRAS).[5][13] Because G13D does not sequester NF1 as effectively, the activation of other RAS isoforms remains dependent on upstream signals from receptors like EGFR.[5][6][13] This provides a mechanistic basis for the observed sensitivity to EGFR inhibitors in KRAS G13D-mutant tumors.

Structural Impact:

X-ray crystallography reveals that the G13D mutation causes minimal changes to the overall protein structure.[3][14] However, it induces an open and more disordered active site, which is thought to facilitate the rapid nucleotide exchange.[9][10] The side chain of the introduced aspartate residue faces away from the P-loop, altering the local electrostatic charge distribution.[3][14]

| Property | Wild-Type KRAS | KRAS G12D | KRAS G12V | KRAS G13D | Reference |

| Intrinsic GTP Hydrolysis Rate (min⁻¹) | ~0.02 | Intermediate impairment | Intermediate impairment | Intermediate impairment | [3] |

| Intrinsic Nucleotide Exchange Rate | Low | Low | Low | High (Rapid) | [3][9][15] |

| GAP-Stimulated GTP Hydrolysis | High | Severely Impaired | Severely Impaired | Partially Impaired | [3][12] |

| NF1 Binding/Sequestration | N/A | High | High | Low/Impaired | [5][13] |

Downstream Signaling Pathways in KRAS G13D-Driven Cancers

Once activated, KRAS G13D engages downstream effector pathways to drive oncogenesis. The two canonical pathways are the RAF-MEK-ERK (MAPK) cascade and the PI3K-AKT-mTOR pathway.

-

RAF-MEK-ERK Pathway: This is a primary driver of cell proliferation. Studies suggest that KRAS G13D primarily acts through the RAS/ERK pathway to promote cell proliferation.[16]

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. While all KRAS mutants can activate this pathway, the degree of activation can vary.[17]

Phosphoproteomic studies comparing isogenic colorectal cancer cell lines have revealed that G13D and G12D mutations induce both shared and unique signaling events. The G13D mutation leads to a distinct activation profile, including nonreceptor tyrosine kinases and regulators of metabolic processes, whereas the G12D mutation preferentially activates membrane-proximal and adherens junction signaling.[18]

Caption: KRAS G13D downstream signaling pathways.

Prevalence and Clinical Significance of KRAS G13D

The frequency of the G13D mutation varies significantly across cancer types. It is most prominent in colorectal cancer, where it represents a substantial fraction of all KRAS mutations.

| Cancer Type | Overall KRAS Mutation Frequency | Frequency of G13D among KRAS Mutants | Reference |

| Colorectal Cancer (CRC) | ~30-50% | ~15-20% | [17][19] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | >90% | Rare (<1%) | [20] |

| Non-Small Cell Lung Cancer (NSCLC) | ~30% | ~1-2% | [20] |

| Endometrial Carcinoma | High | ~16% | [17] |

Prognostic and Predictive Value:

The clinical impact of the G13D mutation is context-dependent and a subject of ongoing research.

-

Prognosis: Some studies suggest that KRAS G13D is associated with a worse prognosis and decreased disease-free survival in stage I-III colorectal cancer compared to wild-type KRAS.[19][21] However, other analyses have not found a significant difference in overall survival compared to other KRAS mutations.[22][23]

-

Predictive Value (Anti-EGFR Therapy): This is the most clinically relevant feature of G13D. Multiple retrospective analyses of clinical trials have shown that metastatic colorectal cancer patients with G13D-mutated tumors may have better progression-free survival (PFS) and overall survival (OS) when treated with cetuximab compared to patients with other KRAS mutations.[7][24][25] This suggests that G13D is not a marker of absolute resistance to EGFR inhibition, unlike codon 12 mutations.[4]

Experimental Protocols and Models

Investigating the specific biology of KRAS G13D relies on precise molecular and cellular tools, primarily isogenic cell lines and genetically engineered mouse models (GEMMs).

Caption: Workflow for creating and validating KRAS G13D isogenic cell lines.

This protocol is used to specifically measure the amount of active, GTP-bound RAS in cell lysates.

-

Cell Culture and Lysis:

-

Culture KRAS G13D mutant and wild-type control cells to 80-90% confluency.

-

Lyse cells on ice with Mg²⁺ Lysis/Wash Buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors).

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Affinity Precipitation of GTP-RAS:

-

Determine protein concentration of the supernatant using a BCA assay.

-

Incubate 500-1000 µg of protein lysate with 20-30 µg of RAF1-RBD (RAS Binding Domain) fused to Glutathione S-transferase (GST) and immobilized on glutathione-agarose beads.

-

Incubate for 1 hour at 4°C with gentle rotation. The RAF1-RBD specifically binds to the GTP-bound conformation of RAS.

-

-

Washing:

-

Pellet the beads by brief centrifugation (e.g., 500 x g for 1 minute).

-

Wash the beads three times with Mg²⁺ Lysis/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the bound proteins by boiling the beads in 2X Laemmli sample buffer for 5 minutes.

-

Analyze the eluate by SDS-PAGE and Western blot using a pan-RAS or KRAS-specific antibody.

-

Run a parallel blot of the total cell lysate (input) to normalize the amount of active RAS to the total RAS protein present in each sample.

-

Therapeutic Strategies for KRAS G13D-Mutant Cancers

Directly targeting mutant KRAS has been historically challenging. However, the unique properties of G13D open potential therapeutic avenues.

-

EGFR Inhibition: As discussed, the partial sensitivity of KRAS G13D to GAP-mediated hydrolysis and its inability to sequester NF1 make EGFR inhibitors like cetuximab and panitumumab a viable, albeit modest, option in metastatic colorectal cancer.[5][6][7]

-

Downstream Pathway Inhibition: Inhibitors of MEK (e.g., trametinib) and ERK (e.g., ulixertinib) are being investigated to block the MAPK pathway, which is constitutively activated by KRAS G13D.[16] Similarly, PI3K/AKT/mTOR inhibitors are also under exploration.

-

Immunotherapy: KRAS mutations, including G13D, can enhance the expression of PD-L1, suggesting a potential role for immune checkpoint inhibitors.[26] Furthermore, mutant KRAS peptides can be presented on the cell surface by HLA molecules, creating neoantigens for T-cell-based therapies.

-

Vaccine-Based Approaches: An mRNA vaccine, mRNA-5671/V941, targeting common KRAS mutations including G13D, is currently in clinical trials for patients with advanced solid tumors.[27]

| Trial Identifier | Therapy/Agent | Phase | Cancer Type(s) | Status (as of late 2025) |

| NCT03948763 | mRNA-5671/V941 (mRNA Vaccine) | Phase 1 | Solid Tumors (incl. CRC, NSCLC, PDAC) | Open, Recruiting |

| ELI-002 7P | Amph-Peptides 7P + Amph-CpG-7909 | Phase 1/2 | Solid Tumors with KRAS/NRAS mutations | Open, Recruiting |

(Note: Clinical trial status is subject to change. Please refer to official registries for the most current information.)[28][29][30]

Conclusion

The KRAS G13D mutation represents a distinct molecular entity among oncogenic KRAS alterations. Its unique biochemical profile—characterized by rapid intrinsic nucleotide exchange and retained sensitivity to NF1-mediated GAP activity—translates into specific signaling dependencies and a notable partial sensitivity to EGFR inhibition in colorectal cancer. This stands in stark contrast to the profound resistance conferred by codon 12 mutations. Understanding these allele-specific differences is paramount for the continued development of personalized medicine. Future research focusing on exploiting the unique vulnerabilities of G13D-driven tumors, from downstream pathway inhibitors to novel immunotherapies, holds the promise of improving outcomes for this significant patient population.

References

- 1. Making sense of missense: How different KRAS mutations manifest in cancer | New Discoveries [damonrunyon.org]

- 2. Inhibition of colon cancer K-RasG13D mutation reduces cancer cell proliferation but promotes stemness and inflammation via RAS/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A mechanism for the response of KRASG13D expressing colorectal cancers to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. KRAS G13D Mutation and Sensitivity to Cetuximab or Panitumumab in a Colorectal Cancer Cell Line Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical and Structural Analysis of Common Cancer-Associated KRAS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoform-Specific Destabilization of the Active Site Reveals a Molecular Mechanism of Intrinsic Activation of KRas G13D - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A systems mechanism for KRAS mutant allele-specific responses to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Inhibition of colon cancer K-RasG13D mutation reduces cancer cell proliferation but promotes stemness and inflammation via RAS/ERK pathway [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. ppu.mrc.ac.uk [ppu.mrc.ac.uk]

- 19. KRAS and Colorectal Cancer: Shades of Gray - Personalized Medicine in Oncology [personalizedmedonc.com]

- 20. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. The Prognostic and Predictive Value of KRAS Oncogene Substitutions in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Prognostic and predictive value of KRAS mutation number in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. KRAS p.G13D mutation and codon 12 ... | Article | H1 Connect [archive.connect.h1.co]

- 26. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ascopubs.org [ascopubs.org]

- 28. KRAS G13D - My Cancer Genome [mycancergenome.org]

- 29. UCLA KRAS G13D Clinical Trials for 2025 — Los Angeles [ucla.clinicaltrials.researcherprofiles.org]

- 30. UC Irvine KRAS G13D Clinical Trials for 2025 — Orange County, CA [clinicaltrials.icts.uci.edu]

Biochemical Characterization of KRAS G13D-IN-1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical characterization of KRAS G13D-IN-1, a potent and selective inhibitor of the KRAS G13D mutant protein. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and preclinical profile.

Executive Summary

This compound (also referred to as compound 41) is a selective, reversible covalent inhibitor that targets the GDP-bound state of the KRAS G13D protein. By binding to the Switch II (SWII) pocket, it effectively modulates downstream signaling pathways implicated in cancer cell proliferation. This guide details the biochemical potency, selectivity, and cellular effects of this compound, providing researchers with the necessary information for its application in preclinical studies.

Quantitative Data Summary

The biochemical and cellular activities of this compound have been quantified through a series of in vitro assays. The following tables summarize the key findings for easy comparison.

| Parameter | Value | Assay | Reference |

| IC50 (KRAS G13D) | 0.41 nM | TR-FRET | [1] |

| Selectivity (vs. WT KRAS) | 29-fold | TR-FRET | [1] |

| Table 1: Biochemical Potency and Selectivity of this compound |

| Cell Line | KRAS Mutation | Assay Type | Endpoint | Observed Effect |

| HCT-116 | G13D | Cell Proliferation | Cell Viability | Inhibition of proliferation |

| HCT-116 | G13D | Western Blot | p-ERK Levels | Reduction in ERK phosphorylation |

| Table 2: Cellular Activity of this compound |

Signaling Pathways and Mechanism of Action

The KRAS protein is a critical node in cellular signaling, primarily activating the MAPK/ERK and PI3K/Akt pathways, which drive cell proliferation, survival, and differentiation. The G13D mutation leads to constitutive activation of KRAS, resulting in uncontrolled cell growth. This compound inhibits this aberrant signaling by locking the KRAS G13D protein in its inactive, GDP-bound state.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental setups.

TR-FRET Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G13D protein.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP.

-

KRAS G13D protein (GDP-bound).

-

Europium-labeled anti-tag antibody (specific to the tag on KRAS).

-

Biotinylated GTP.

-

Guanine nucleotide exchange factor (GEF), such as SOS1.

-

Streptavidin-XL665.

-

This compound serially diluted in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add KRAS G13D protein and Eu-labeled antibody to each well.

-

Add serially diluted this compound or DMSO (vehicle control).

-

Incubate for 30 minutes at room temperature.

-

Initiate the nucleotide exchange by adding a mixture of biotin-GTP and GEF.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and add Streptavidin-XL665.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm / 620 nm).

-

Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to the KRAS G13D protein, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation:

-

Dialyze purified KRAS G13D protein and this compound into the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

-

Degas both the protein and inhibitor solutions.

-

Concentration of KRAS G13D in the cell: ~10-20 µM.

-

Concentration of this compound in the syringe: ~100-200 µM.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat of binding for each injection.

-

Plot the heat of binding against the molar ratio of inhibitor to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.[2]

-

Cellular Proliferation Assay (MTT/CellTiter-Glo)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells harboring the KRAS G13D mutation.

Protocol:

-

Cell Culture:

-

Culture HCT-116 cells (KRAS G13D mutant) in appropriate media (e.g., McCoy's 5A with 10% FBS).

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate for 72 hours.

-

Add MTT reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT, 10 minutes for CellTiter-Glo).

-

For MTT, add solubilization solution.

-

Read the absorbance (for MTT) or luminescence (for CellTiter-Glo) on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

-

Western Blotting for p-ERK Inhibition

This method is used to determine the effect of this compound on the phosphorylation state of ERK, a key downstream effector in the MAPK pathway.

References

A Technical Guide to the Cellular Pathways Modulated by KRAS G13D-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including colorectal, lung, and pancreatic cancers.[2][3] The G13D mutation, where glycine at codon 13 is replaced by aspartic acid, is a prevalent oncogenic mutation with distinct biochemical properties compared to other common mutations at codon 12.[2][4][5] This alteration locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling that promotes cell proliferation and survival.[5][6]

KRAS G13D-IN-1 is a potent, selective, and reversible covalent inhibitor specifically designed to target the KRAS G13D mutant protein.[7] It operates by binding to the GDP-bound ("off") state of KRAS G13D, targeting the Switch II (SWII) binding pocket.[7] This action prevents the exchange of GDP for GTP, effectively turning off the downstream signaling cascades initiated by the mutant protein.[7] This guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways Affected by KRAS G13D

The constitutively active KRAS G13D protein hyperactivates several downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways. These pathways are central to cell growth, differentiation, and survival.[8][9]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key cascade regulated by KRAS.[10] Active, GTP-bound KRAS recruits and activates RAF kinases, which in turn initiates a phosphorylation cascade involving MEK and finally ERK.[8] Activated ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation. The G13D mutation leads to sustained activation of this pathway.[9][11] this compound, by locking KRAS G13D in its inactive GDP state, directly inhibits the initiation of this cascade.

PI3K/AKT/mTOR Pathway

Active KRAS also stimulates the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell growth, survival, and metabolism.[9] KRAS-GTP binds to and activates the p110α catalytic subunit of PI3K.[12] This leads to the activation of AKT, which in turn modulates a variety of downstream targets, including mTOR, to prevent apoptosis and promote cell growth. Studies have shown that in the context of co-occurring PIK3CA mutations, KRAS G13D-mutated cells are less dependent on PI3K signaling compared to KRAS G12D-mutated cells, suggesting a differential toggling of pathway activity between KRAS codon variants.[13]

The Unique Role of Neurofibromin (NF1)

A key distinction of the KRAS G13D mutation is its interaction with the GTPase Activating Protein (GAP) neurofibromin (NF1). Unlike KRAS G12 mutants, which bind tightly to and competitively inhibit NF1, KRAS G13D exhibits impaired binding to NF1.[10][14][15] This has two major consequences:

-

Sensitivity to NF1 Hydrolysis : KRAS G13D is surprisingly sensitive to NF1-stimulated GTP hydrolysis, at a rate similar to wild-type KRAS.[9][16][17] This suggests that in cells with functional NF1, the oncogenic potential of KRAS G13D may be partially suppressed.

-

Dependence on Upstream Signaling : Because KRAS G13D does not sequester NF1, NF1 remains free to regulate wild-type RAS isoforms (HRAS, NRAS). This means that the activation of wild-type RAS remains dependent on upstream signals from receptors like EGFR.[10][14] Consequently, KRAS G13D-mutated cancers with functional NF1 may be sensitive to EGFR inhibitors, a trait not seen with KRAS G12 mutations.[14][16][18]

Quantitative Data Summary

The efficacy of this compound and the biochemical properties of the KRAS G13D mutant have been quantified in several studies. The tables below summarize key data points.

Table 1: Inhibitor Potency and Selectivity

| Compound | Target | Assay Type | IC50 | Selectivity vs. WT | Reference |

|---|---|---|---|---|---|

| This compound (Cmpd 41) | KRAS G13D | Biochemical (GDP HTRF) | 0.41 nM | 29-fold | [1][7] |

| Compound 40 | KRAS G13D | Biochemical (GDP HTRF) | 0.52 nM | 27-fold | [1] |

| Compound 5 | KRAS G13D | Biochemical (TR-FRET) | 0.63 µM | 1.6-fold |[1] |

Table 2: Biochemical Properties of KRAS WT vs. G13D Mutant

| Protein | Parameter | Value | Reference |

|---|---|---|---|

| KRAS WT | NF1 Binding Affinity (KD) | 1.2 ± 0.2 µM | [16] |

| NF1-Stimulated GTP Hydrolysis (kobs) | 5027.80 ± 2241.63 x 10-5 s-1 | [16] | |

| KRAS G13D | NF1 Binding Affinity (KD) | 3.3 ± 0.7 µM | [16] |

| NF1-Stimulated GTP Hydrolysis (kobs) | 4878.00 ± 1178.60 x 10-5 s-1 | [16] | |

| Intrinsic GTP Hydrolysis (vs WT) | Intermediate effect (slower than WT, faster than G12A/R) | [2] |

| | Nucleotide Exchange Rate | Rapid compared to WT and other mutants |[2] |

Experimental Protocols

Characterizing the effects of inhibitors like this compound requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

General Experimental Workflow

A typical workflow for evaluating a KRAS inhibitor involves progressing from direct biochemical assessments to more complex cell-based and in vivo models.

Biochemical Assays

4.2.1 KRAS Nucleotide Exchange HTRF Assay This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP, a critical step in KRAS activation.[1][19]

-

Objective : To determine the IC50 value of this compound by measuring its inhibition of SOS1-mediated nucleotide exchange.

-

Materials :

-

Recombinant KRAS G13D protein

-

Guanine Nucleotide Exchange Factor (e.g., SOS1)

-

Biotin-labeled GDP

-

Europium-labeled GTP analog

-

Streptavidin-XL665

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.3)

-

Test compound (this compound)

-

-

Protocol :

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add recombinant KRAS G13D protein pre-loaded with biotin-GDP.

-

Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the exchange reaction by adding a mixture of the GEF (SOS1) and the Europium-labeled GTP analog.

-

Allow the exchange reaction to proceed for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the signal by adding Streptavidin-XL665.

-

Read the plate on an HTRF-compatible plate reader. The signal is proportional to the amount of GTP that has displaced GDP.

-

Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

-

4.2.2 Isothermal Titration Calorimetry (ITC) ITC directly measures the heat change upon binding of two molecules, allowing for the determination of binding affinity (KD), stoichiometry, and thermodynamic parameters.[16]

-

Objective : To determine the binding affinity of KRAS G13D to NF1.

-

Materials :

-

Purified KRAS G13D protein (e.g., 60 µM)

-

Purified NF1 catalytic domain (NF1-GRD) (e.g., 600 µM)

-

ITC buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP), filtered and degassed.

-

-

Protocol :

-

Thoroughly dialyze both protein samples into the identical ITC buffer.

-

Load the KRAS G13D protein into the sample cell of the calorimeter.

-

Load the NF1-GRD protein into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing).

-

Perform a series of injections of NF1-GRD into the sample cell containing KRAS G13D.

-

Record the heat released or absorbed after each injection.

-

Integrate the heat peaks and plot them against the molar ratio of the two proteins.

-

Fit the resulting binding isotherm to a suitable model to determine the KD.[16]

-

Cell-Based Assays

4.3.1 Western Blot for Pathway Analysis This technique is used to measure the phosphorylation status of key downstream proteins like ERK and AKT, providing a direct readout of pathway activity.[4][9]

-

Objective : To assess the effect of this compound on MAPK and PI3K pathway activation in KRAS G13D-mutant cells (e.g., HCT-116).

-

Materials :

-

HCT-116 cell line (KRAS G13D mutant)

-

Cell culture medium and serum

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol :

-

Seed HCT-116 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to total protein and loading controls.

-

4.3.2 Cell Proliferation (MTT) Assay This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Objective : To determine the anti-proliferative effect of this compound on cancer cells.

-

Materials :

-

HCT-116 (KRAS G13D) and HT-29 (KRAS WT) cell lines

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

-

Protocol :

-

Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to attach.

-

Treat cells with a serial dilution of this compound.

-

Incubate for a prolonged period (e.g., 72 hours or 7 days).[1]

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals with the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50.

-

Conclusion

This compound represents a targeted approach to inhibiting a specific, challenging oncogenic driver. Its mechanism of action is centered on locking KRAS G13D in an inactive state, thereby preventing the hyperactivation of critical downstream pathways, including the MAPK/ERK and PI3K/AKT cascades.[7] The unique biochemical nature of the KRAS G13D mutation, particularly its impaired interaction with NF1, distinguishes it from other KRAS mutants and opens potential therapeutic avenues involving combinations with agents like EGFR inhibitors.[10][14][16] The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this compound and develop next-generation inhibitors for KRAS-driven cancers.

References

- 1. Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. KRAS Mutation Subtypes and Their Association with Other Driver Mutations in Oncogenic Pathways [mdpi.com]

- 4. Isoform-Specific Destabilization of the Active Site Reveals a Molecular Mechanism of Intrinsic Activation of KRas G13D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are KRAS G13D inhibitors and how do they work? [synapse.patsnap.com]

- 6. aurorabiolabs.com [aurorabiolabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KRAS G13D sensitivity to neurofibromin-mediated GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Inhibition of colon cancer K-RasG13D mutation reduces cancer cell proliferation but promotes stemness and inflammation via RAS/ERK pathway [frontiersin.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. A systems mechanism for KRAS mutant allele-specific responses to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A mechanism for the response of KRASG13D expressing colorectal cancers to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Discernment between candidate mechanisms for KRAS G13D colorectal cancer sensitivity to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

In Vitro Characterization of KRAS G13D-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The G13D mutation, replacing glycine with aspartic acid at codon 13, results in a constitutively active protein, leading to uncontrolled cell proliferation and survival. KRAS G13D-IN-1 is a novel, selective, and reversible covalent inhibitor specifically targeting the KRAS G13D mutant. This document provides a comprehensive overview of the initial in vitro studies of this compound, detailing its mechanism of action, inhibitory activity, and its effects on downstream signaling pathways. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and experimental frameworks for evaluating this and similar targeted inhibitors.

Core Data Summary

This compound has demonstrated potent and selective inhibition of the KRAS G13D mutant in initial biochemical assays. The key quantitative data from these preliminary studies are summarized below.

| Parameter | Value | Target | Notes |

| IC50 | 0.41 nM | KRASG13D | Half-maximal inhibitory concentration in a biochemical assay. |

| Selectivity | 29-fold | KRASWT vs KRASG13D | Demonstrates significant selectivity for the mutant over the wild-type protein. |

Mechanism of Action

This compound is a reversible covalent inhibitor that targets the GDP-bound "off" state of the KRAS G13D protein. It forms a covalent bond with a reactive cysteine residue within the Switch II pocket (SWII), a region critical for the interaction with downstream effector proteins. By locking KRAS G13D in its inactive GDP-bound conformation, this compound prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream pro-proliferative signaling cascades, most notably the MAPK/ERK pathway.[1]

Signaling Pathway Inhibition

The primary signaling cascade inhibited by this compound is the MAPK/ERK pathway. The diagram below illustrates the canonical KRAS signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below. These protocols are representative of standard assays in the field for evaluating KRAS inhibitors.

Biochemical Inhibition Assay: TR-FRET Nucleotide Exchange Assay